molecular formula C24H27N5O B11335250 N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide

Cat. No.: B11335250
M. Wt: 401.5 g/mol
InChI Key: BJAQGOBUUJJLOI-UHFFFAOYSA-N
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Description

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a cyclopentanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide typically involves multiple steps, starting from acyclic starting materials. The process includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrimidine derivatives, such as:

Uniqueness

N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and cyclopentanecarboxamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C24H27N5O/c1-16-7-9-19(10-8-16)27-22-15-23(26-17(2)25-22)28-20-11-13-21(14-12-20)29-24(30)18-5-3-4-6-18/h7-15,18H,3-6H2,1-2H3,(H,29,30)(H2,25,26,27,28)

InChI Key

BJAQGOBUUJJLOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4CCCC4

Origin of Product

United States

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